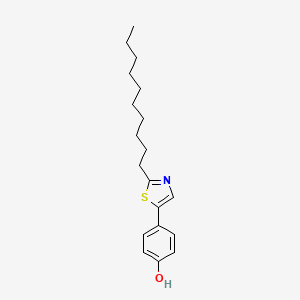

4-(2-Decyl-1,3-thiazol-5-YL)phenol

Description

Structure

3D Structure

Properties

CAS No. |

139674-82-1 |

|---|---|

Molecular Formula |

C19H27NOS |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

4-(2-decyl-1,3-thiazol-5-yl)phenol |

InChI |

InChI=1S/C19H27NOS/c1-2-3-4-5-6-7-8-9-10-19-20-15-18(22-19)16-11-13-17(21)14-12-16/h11-15,21H,2-10H2,1H3 |

InChI Key |

QCOKMZIPNCCTPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=NC=C(S1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Decyl 1,3 Thiazol 5 Yl Phenol and Its Analogs

Established Synthetic Routes for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole scaffold is a well-documented area of organic synthesis, with several classical and modern methods available to chemists. These routes offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Hantzsch Thiazole (B1198619) Synthesis and its Contemporary Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur R. Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.comyoutube.com The reaction mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Contemporary adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The use of catalysts, such as silica-supported tungstosilisic acid, has enabled the development of efficient and green one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives. mdpi.com Furthermore, modifications like the Holzapfel-Meyers-Nicolaou procedure allow for the synthesis of functionalized thiazoles with high stereoselectivity by isolating and then dehydrating a hydroxythiazoline intermediate. researchgate.net

| Reactant 1 | Reactant 2 | Key Features of Adaptation |

| α-Haloketone | Thioamide | Microwave irradiation for faster reaction. nih.gov |

| α-Haloketone | Thiourea (B124793) | Use of reusable catalysts like silica-supported tungstosilisic acid. mdpi.com |

| α-Halocarbonyl | Thioamide | Base-induced cyclocondensation followed by dehydration for stereoselectivity. researchgate.net |

Multicomponent Reactions (MCRs) for Thiazole Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules like thiazoles in a single synthetic step. These reactions offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. One-pot MCRs for thiazole synthesis can involve the reaction of aldehydes, amines, and a sulfur source. researchgate.net For instance, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides a route to 2-amino-5-acylthiazoles. organic-chemistry.org Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the formation of thiazole derivatives under mild conditions with high yields. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including thiazole derivatives. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the thiazole ring. For instance, the Negishi cross-coupling reaction, involving an organozinc reagent and an organic halide in the presence of a palladium catalyst, has been successfully employed for the synthesis of 2- and 5-aryl-substituted thiazoles. researchgate.net

More recent developments have focused on direct C-H arylation of thiazoles, which avoids the pre-functionalization of the thiazole ring. rsc.org Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been achieved, demonstrating high functional group tolerance. rsc.org Additionally, tandem reactions catalyzed by palladium have been developed to synthesize 2,5-diarylthiazole derivatives from N,N-dimethyl-2-arylethen-1-amines and benzothioamides under moderate conditions. arkat-usa.org

| Coupling Partners | Catalyst System | Key Features |

| Organozinc reagent, Organic halide | Palladium(0) | Negishi cross-coupling for C-C bond formation. researchgate.net |

| Benzothiazole, Thiophene/Thiazole | Palladium catalyst | Direct C-H/C-H oxidative cross-coupling. rsc.org |

| N,N-dimethyl-2-arylethen-1-amine, Benzothioamide | Palladium catalyst | Tandem reaction for 2,5-diarylthiazole synthesis. arkat-usa.org |

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thiosemicarbazides

This class of reactions is closely related to the Hantzsch synthesis and represents a versatile approach to a wide range of substituted thiazoles. The core principle involves the reaction of an α-halocarbonyl compound with a species containing a thioamide or thiosemicarbazide (B42300) moiety. nih.gov The reaction of α-haloketones with thiosemicarbazide, for example, is a common method for preparing 2-amino- or 2-hydrazinyl-thiazole derivatives. nih.govasianpubs.org Kinetic studies of the reaction between α-halo ketones and thioamides have provided a deeper understanding of the reaction mechanism and the factors influencing the reaction rate. researchgate.netorientjchem.org These studies have confirmed the second-order nature of the reaction and the formation of ionic intermediates. researchgate.netorientjchem.org

Strategies for Regioselective Functionalization of 4-(2-Decyl-1,3-thiazol-5-YL)phenol

The synthesis of the specific target compound, this compound, requires not only the formation of the thiazole ring but also the regioselective introduction of the decyl and 4-hydroxyphenyl substituents at the C2 and C5 positions, respectively.

Introduction of the Decyl Chain at the 2-Position

The introduction of the decyl chain at the 2-position of the thiazole ring can be achieved through several synthetic strategies. A common and direct approach is to utilize a thioamide bearing the decyl group in a Hantzsch-type synthesis. For example, undecanethioamide can be reacted with a suitable α-halocarbonyl precursor of the 4-hydroxyphenyl moiety at the 5-position.

Alternatively, a pre-formed thiazole ring can be functionalized at the 2-position. This can be accomplished through methods such as:

Lithiation followed by alkylation: 2-unsubstituted or 2-halothiazoles can be lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching with a decyl halide (e.g., 1-bromodecane).

Palladium-catalyzed cross-coupling: A 2-halothiazole can be coupled with a decyl-containing organometallic reagent (e.g., decylzinc chloride in a Negishi coupling or decylboronic acid in a Suzuki coupling).

The regioselectivity of these reactions is crucial. In the Hantzsch synthesis, the structure of the thioamide directly determines the substituent at the 2-position. For post-synthetic functionalization, the inherent reactivity of the thiazole ring often directs substitution to the 2-position, which is the most acidic and readily metalated position.

Selective Attachment of the Phenolic Moiety at the 5-Position

The regioselective introduction of a phenolic group at the 5-position of the thiazole ring is a critical step in the synthesis of the target compound and its analogs. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation, offering high efficiency and selectivity.

One notable method involves the direct C-H arylation of thiazole derivatives. nih.govacs.org This approach, which can be performed under ligand-free conditions, provides an efficient route to arylate thiazoles specifically at the 5-position. nih.govacs.org The reaction is believed to proceed through a Pd(0/II) catalytic cycle. nih.govacs.org This methodology has been successfully applied to a range of thiazole derivatives, demonstrating its utility in constructing 5-arylthiazole scaffolds. nih.gov

Another strategy is the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. While not directly detailed for the specific target compound in the provided results, the principles of Suzuki coupling are widely applicable in heterocyclic chemistry for the selective introduction of aryl groups. This would typically involve the coupling of a 5-halothiazole derivative with a suitably protected hydroxyphenylboronic acid or its ester.

The table below summarizes key aspects of palladium-catalyzed C-5 arylation of thiazoles.

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ | Direct C-H Arylation | Ligand-free, high regioselectivity for the 5-position. | nih.govacs.org |

| Pd(0) complexes | Suzuki Coupling | Requires a 5-halothiazole and a boronic acid derivative. | General Principle |

Derivatization of the Phenolic Hydroxyl Group

Once the 4-(2-alkyl-1,3-thiazol-5-yl)phenol core is established, the phenolic hydroxyl group serves as a versatile handle for further derivatization, allowing for the synthesis of a diverse library of analogs. Common derivatization strategies include etherification and esterification.

For instance, the reaction of aminothiazole derivatives with acetic anhydride (B1165640) in the presence of pyridine (B92270) can yield the corresponding acetyl derivatives in quantitative yields. nih.gov This straightforward method allows for the acylation of the phenolic hydroxyl group, leading to the formation of ester analogs. A variety of readily available anhydrides and acyl chlorides can be employed to generate a series of novel thiazole amide derivatives. nih.gov

Mechanochemical approaches have also been utilized for the synthesis of thiazole derivatives, which could be adapted for the derivatization of the phenolic group. clockss.orgnih.gov These solvent-free methods offer a green alternative to traditional synthesis. clockss.org

The following table outlines common derivatization reactions for the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Type | Reference |

| Acetylation | Acetic anhydride, pyridine | Acetyl ester | nih.gov |

| General Acylation | Acyl chlorides, anhydrides | Esters/Amides | nih.gov |

Green Chemistry Principles in the Synthesis of Thiazole-Phenol Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole-containing compounds to minimize environmental impact. nih.govbepls.comresearchgate.net This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and often cleaner reactions. benthamdirect.comingentaconnect.comresearchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives. asianpubs.orgasianpubs.orgnih.gov

For example, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, structurally related to the target compound, has been achieved under microwave irradiation in high yields and short reaction times. asianpubs.orgasianpubs.orgcapes.gov.br One-pot, three-component condensation reactions of aromatic aldehydes, hydrazine, and sulfur in ethanol (B145695) under microwave irradiation have yielded symmetrically 3,5-disubstituted 1,3,4-thiadiazoles. capes.gov.br Similarly, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via multicomponent synthesis under microwave irradiation using an eco-friendly chitosan (B1678972) basic catalyst, resulting in high yields and short reaction times. nih.gov

The table below highlights the benefits of microwave-assisted synthesis for thiazole derivatives.

| Reaction | Key Advantages | Reference |

| Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles | High yields, short reaction time, easy preparation. | asianpubs.orgasianpubs.org |

| One-pot synthesis of 3,5-disubstituted 1,3,4-thiadiazoles | High yields, good purity. | capes.gov.br |

| Multicomponent synthesis of 1-thiazolyl-pyridazinediones | High/efficient yields, short reaction time, eco-friendly catalyst. | nih.gov |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents. bepls.comresearchgate.net Mechanochemical methods, such as ball milling, offer a viable approach for conducting solvent-free synthesis. clockss.org

The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, can be performed under solvent-free conditions. researchgate.netorganic-chemistry.org For instance, the condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) proceeds rapidly and in good yields without a catalyst. organic-chemistry.org Another example is the one-pot, three-component reaction of 3-(bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and an aromatic aldehyde in a ball mill, which yields novel thiazoles in excellent yields within minutes. clockss.org

The following table summarizes examples of solvent-free synthesis of thiazole derivatives.

| Reaction Type | Method | Key Features | Reference |

| Hantzsch Thiazole Synthesis | Grinding | Catalyst-free, rapid reaction. | organic-chemistry.org |

| One-Pot Three-Component Reaction | Ball Milling | Rapid, high yields, uses a solid acid catalyst. | clockss.org |

Application of Recyclable and Green Catalysts

The development of recyclable and environmentally benign catalysts is a key area of green chemistry research. bepls.comnih.gov Several studies have reported the use of such catalysts for the synthesis of thiazole derivatives.

For example, a chitosan-calcium oxide nanocomposite has been shown to be an effective and recyclable heterogeneous base catalyst for the synthesis of thiazoles. nih.gov This catalyst can be reused multiple times without a significant loss of activity. nih.gov Similarly, silica-supported tungstosilicic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. mdpi.com The catalyst is easily recovered by filtration and can be reused. mdpi.com Another example is the use of nano-NiFe2O4 as a recyclable catalyst for the green one-pot synthesis of thiazole scaffolds. acs.org

The table below provides examples of recyclable and green catalysts used in thiazole synthesis.

| Catalyst | Reaction | Recyclability | Reference |

| Chitosan-Calcium Oxide Nanocomposite | Thiazole Synthesis | Reusable multiple times with minimal loss of activity. | nih.gov |

| Silica (B1680970) Supported Tungstosilicic Acid | Hantzsch Thiazole Synthesis | Recoverable by filtration and reusable. | mdpi.com |

| Nano-NiFe₂O₄ | Thiazole Scaffold Synthesis | Recyclable. | acs.org |

| Chitosan Hydrogel | Thiazole Synthesis | Recyclable. | mdpi.com |

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green chemistry technique that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govtandfonline.comwisdomlib.org This sonochemical approach has been successfully applied to the synthesis of various thiazole derivatives. nih.govtandfonline.comresearchgate.net

For instance, the synthesis of novel thiazole derivatives has been achieved using ultrasonic irradiation with a green biocatalyst, offering mild reaction conditions, quick reaction times, and high yields. nih.govacs.org Another study reported the ultrasound-assisted green synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions, highlighting the benefits of greater purity, lower cost, and simple workups. tandfonline.comresearchgate.net Furthermore, the synthesis of new Hantzsch thiazole derivatives has been accomplished using a reusable solid support catalyst under ultrasonic irradiation, resulting in higher yields and shorter reaction times compared to conventional heating. mdpi.com

The following table showcases the advantages of ultrasound-mediated synthesis of thiazoles.

| Reaction | Key Advantages | Reference |

| Synthesis of Novel Thiazole Derivatives | Mild conditions, quick reaction times, high yields. | nih.govacs.org |

| Green Synthesis of 1,3-Thiazoles | Greater purity, lower cost, high yields, simple workups. | tandfonline.comresearchgate.net |

| Hantzsch Thiazole Synthesis | Higher yields, shorter reaction times. | mdpi.com |

Purification and Isolation Techniques for Complex Organic Molecules

Following the synthesis, the crude product is typically a complex mixture containing the desired compound, unreacted starting materials, and various by-products. The isolation of a pure compound is therefore a critical step. mdpi.comnih.gov For a molecule like this compound, which possesses both nonpolar (decyl chain) and polar (phenol) characteristics, a multi-step purification strategy is often necessary.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of organic compounds from reaction mixtures. nih.govresearchgate.net The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through it.

For phenolic compounds, silica gel is a common stationary phase. researchgate.net A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is effective. This allows for the separation of compounds based on their polarity; nonpolar impurities will elute first, followed by the target compound, and finally, more polar impurities. Polyamide column chromatography is also a highly effective method for separating polyphenols. mdpi.comresearchgate.net

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds to a very high degree. ucalgary.calibretexts.orgpraxilabs.com The principle relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. praxilabs.comualberta.ca

The process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. ucalgary.ca As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. praxilabs.com Soluble impurities remain in the solvent. ucalgary.ca For a compound like this compound, a solvent system such as ethanol/water or a hydrocarbon/ether mixture might be suitable. If the compound separates as an oil, a common issue with some molecules, using a different solvent system or employing a two-solvent recrystallization method may be necessary. ualberta.cawisc.edu

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially when separating closely related analogs or stubborn impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.comlabcompare.comoup.com This technique uses high pressure to pump the mobile phase through a column packed with smaller particles, providing significantly higher resolution than standard column chromatography. mdpi.comchromatographyonline.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a methanol/water or acetonitrile/water gradient), is particularly well-suited for purifying phenolic compounds. oup.comresearchgate.net The system can be automated with a fraction collector, which can be triggered by a detector signal (e.g., UV or mass spectrometry) to isolate the pure compound with high efficiency. oup.comtarosdiscovery.com

Table 2: Overview of Purification Techniques for this compound

| Technique | Principle of Separation | Stationary/Mobile Phase Example | Applicability & Key Features |

| Column Chromatography | Differential adsorption based on polarity. nih.gov | Stationary: Silica Gel or Polyamide. researchgate.netMobile: Hexane/Ethyl Acetate gradient. | Ideal for initial, large-scale purification from crude reaction mixtures. nih.govresearchgate.net |

| Recrystallization | Differential solubility at varying temperatures. libretexts.orgpraxilabs.com | Single solvent (e.g., Ethanol) or two-solvent system (e.g., Toluene/Hexane). | Final purification step for obtaining highly crystalline, pure solid material. ucalgary.caualberta.ca |

| Preparative HPLC | High-resolution partitioning between phases. chromatographyonline.com | Stationary: C18-bonded Silica. Mobile: Acetonitrile/Water gradient. | Used for high-purity isolation, separation of difficult mixtures, and analytical standard preparation. mdpi.comlabcompare.comoup.com |

Structure Activity Relationship Sar Investigations of 4 2 Decyl 1,3 Thiazol 5 Yl Phenol Derivatives

Positional and Substituent Effects on Biological Activities

The biological profile of 4-(2-Decyl-1,3-thiazol-5-YL)phenol derivatives is highly sensitive to the nature and position of various substituents. Researchers have methodically investigated these effects to map the pharmacophore and guide the development of more potent and selective agents.

The long alkyl chain at the C2 position of the thiazole (B1198619) ring is a defining feature of this compound class, significantly influencing its lipophilicity and, consequently, its interaction with biological targets. Studies have shown that the length of this chain is a critical determinant of activity.

Research on related heterocyclic scaffolds, such as pyridazinones, has demonstrated that a lipophilic side chain is essential for significant biological activity. acs.org In one study, while the pyridazinone core itself showed some baseline activity, the presence of a lipophilic chain with a length of C5 to C12 was required to retain potent effects. acs.org Specifically, a derivative featuring a decyl (C10) chain was found to be a potent antibacterial agent. acs.org This suggests that the decyl group in this compound likely plays a crucial role in anchoring the molecule within a hydrophobic pocket of its target protein or facilitating its passage through cell membranes.

Furthermore, investigations into other thiazole derivatives have revealed that longer alkyl chain substitutions can enhance specific biological activities. For instance, a series of analogues with longer alkyl chains on the thiazole nitrogen showed greater antimigration activities in cancer cells. acs.org This highlights a general principle where tuning the lipophilicity via the alkyl chain length is a key strategy for optimizing the biological profile of thiazole-based compounds.

| Compound Series | Chain Length | Observed Biological Effect | Reference |

| Pyridazinone Derivatives | C5-C12 | Essential for significant antibacterial activity. | acs.org |

| Pyridazinone Derivative | C10 (Decyl) | Potent activity against K. pneumoniae. | acs.org |

| Thiazole Derivatives | Longer alkyl chains | Greater antimigration activities. | acs.org |

The phenolic hydroxyl group and the substitution pattern on the phenyl ring are critical for the biological activity of these thiazole derivatives. Phenols are well-known to participate in hydrogen bonding and can act as antioxidants, properties that are often central to their therapeutic effects.

Studies on phenolic thiazoles have explored the impact of the number and position of hydroxyl groups. The antioxidant and antiradical activity of some derivatives have been directly attributed to the presence of phenolic groups. nih.gov For example, the core structure of 4-(2-amino-1,3-thiazol-4-yl)resorcinol, which contains two hydroxyl groups on the phenyl ring, is a known inhibitor of human tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

The introduction of additional phenolic moieties has been investigated as a strategy to enhance antioxidant properties. nih.govresearchgate.net Research indicates that increasing the number of phenolic hydroxyl groups can potentiate this activity. nih.gov The position of these groups is also crucial. For instance, compounds with an -OH group in the ortho position of a benzylidene moiety attached to a thiazole have shown good antimicrobial or antimalarial activity compared to compounds where the substituent is located elsewhere. nih.gov The electronic nature of other substituents on the phenyl ring, such as electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups, has also been shown to be beneficial for activity in various thiazole series. nih.gov

| Phenyl Ring Substitution | Effect on Biological Activity | Compound Class / Example | Reference |

| Resorcinol (1,3-dihydroxy) | Potent human tyrosinase inhibition. | Thiazolyl Resorcinols | nih.gov |

| Additional Phenolic Groups | Potentiated antioxidant activity. | N-Methyl Substituted Thiazole-Derived Polyphenols | nih.gov |

| Ortho-OH on Benzylidene | Good antimicrobial/antimalarial activity. | Benzylidene-2-hydrazinyl thiazoles | nih.gov |

| Para-NO2 (electron-withdrawing) | Beneficial for antifungal activity. | 2, 4-disubstituted thiazoles | nih.gov |

| Para-OMe (electron-donating) | Beneficial for antifungal activity. | 2, 4-disubstituted thiazoles | nih.gov |

The thiazole ring itself is not merely a scaffold but an active component of the pharmacophore. Modifications to the thiazole ring, including substitutions at its various positions, can have profound functional consequences.

Structural modulations at position 4 of the thiazole ring have been shown to influence biological activity. In one study on phenolic thiazoles, replacing a methyl group at C4 with a phenyl ring (an electron-withdrawing group) was a key structural modification designed to investigate the impact on antioxidant and antiradical properties, leveraging the potential for extended electron conjugation. nih.gov Further substitution on this C4-phenyl ring with additional phenolic groups was also explored. nih.gov

Substitution at the C2 position is also critical. While the parent compound has a decyl group, other derivatives feature a C2-amino group. Alkylation or acylation of this amino group can lead to different lines of active compounds, significantly impacting their inhibitory potential. nih.gov Furthermore, substitutions on the thiazole nitrogen (N3) have been explored. In a study aimed at developing inhibitors of cancer cell migration, it was found that varying the alkyl substitution on the thiazole nitrogen from methyl to ethyl, propyl, or allyl could modulate cytotoxicity and antimigration activity. acs.org These findings underscore that the thiazole ring is a versatile platform where modifications at multiple sites can fine-tune the compound's biological effects.

| Thiazole Ring Modification | Effect on Biological Activity | Compound Class | Reference |

| Position 4 | |||

| Methyl vs. Phenyl group | Modulates electronic properties and antioxidant potential. | Phenolic Thiazoles | nih.gov |

| Position 2 | |||

| Alkylation/Acylation of amino group | Alters inhibitory activity. | Thiazolyl Resorcinols | nih.gov |

| Nitrogen (N3) | |||

| Alkyl substitutions (methyl, ethyl, propyl) | Modulates cytotoxicity and antimigration activity. | N-alkyl thiazole derivatives | acs.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in determining biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies, efficacies, and metabolic profiles because biological targets like enzymes and receptors are themselves chiral. youtube.com

In the context of thiazole-based derivatives, stereochemical factors are critical. Molecular modeling and conformational searches are employed to understand the dramatic differences in binding affinities that can arise between isomers. nih.gov For example, X-ray crystallography studies of some thiazole derivatives have revealed that the molecule can be virtually planar, with specific angles between the thiazole ring, adjacent aromatic rings, and other substituents. nih.gov This defined conformation is crucial for fitting into the binding pocket of a target protein.

The specific spatial arrangement dictates how a molecule interacts with amino acid residues in a binding site. nih.gov A slight change in the 3D structure can lead to the loss of key interactions, such as hydrogen bonds or hydrophobic contacts, thereby reducing or abolishing biological activity. Therefore, controlling the stereochemistry during synthesis and evaluating the activity of individual stereoisomers are essential steps in the SAR investigation of complex molecules like the derivatives of this compound.

Ligand Efficiency and Druggability Assessment in Thiazole-Based Systems

Beyond raw potency (like IC₅₀ values), modern drug discovery relies on metrics that assess the "quality" of a lead compound and its potential to be developed into a successful drug. Ligand efficiency (LE) and other "druggability" parameters provide a more nuanced view of SAR. LE, for instance, measures the binding energy per non-hydrogen atom, offering a way to compare compounds of different sizes.

In the development of thiazole-based therapeutic agents, such assessments are crucial for identifying promising candidates. researchgate.net For example, in the optimization of thiazole-linked thioureas, quantitative structure-activity relationship (QSAR) analysis was carried out to elucidate the interactions and orientation of compounds within the active site of an enzyme. researchgate.net Similarly, the development of 1,2,4-triazole-3-thiol derivatives as potential anticancer agents involved in silico predictions of their "draggability" and ability to mimic the binding residues of their target. researchgate.net

The process often involves a hybridization strategy, combining structural motifs from different known active compounds to design novel derivatives. nih.gov While this can lead to compounds with extraordinary potency, these initial hits may have poor physicochemical properties. nih.gov Therefore, subsequent optimization focuses on improving properties like solubility and metabolic stability, which are key components of druggability, to yield candidates worthy of further development.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new compounds and the elucidation of complex SARs. A variety of computational methods are applied to the study of thiazole-based systems.

Molecular Docking is widely used to predict the binding mode of a ligand within the active site of a target protein. This technique was used to investigate how thiazole and thiadiazole derivatives bind to adenosine (B11128) receptors, helping to explain differences in affinity between isomers and their selectivity. nih.govnih.gov Docking studies have also been employed to understand the binding of thiazole derivatives to targets in SARS-CoV-2 and various kinases like EGFR and BRAF. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity. imist.ma For a series of thiazole derivatives, 2D-QSAR modeling was used to predict activity and explain its origin, guiding the design of new, more potent inhibitors. imist.ma

Density Functional Theory (DFT) studies and other quantum mechanical calculations provide insights into the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These calculations help to understand the reactivity profile and have been used to support experimental findings for thiazole derivatives. researchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding interactions and the stability of the complex. researchgate.netresearchgate.net These computational approaches, often used in combination, provide a powerful framework for understanding the SAR of this compound derivatives at a molecular level, thereby accelerating the discovery of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For a hypothetical QSAR study on this compound derivatives, a dataset of analogs with varying substituents and their corresponding biological activities would be required. The table below illustrates a potential set of derivatives and their hypothetical activity data that could be used to build a QSAR model.

| Compound ID | R-group on Phenol (B47542) | Alkyl Chain Length at C2 of Thiazole | Biological Activity (IC₅₀, µM) |

| 1 | H | 10 (Decyl) | Hypothetical Value |

| 2 | 3-Fluoro | 10 (Decyl) | Hypothetical Value |

| 3 | 4-Methoxy | 10 (Decyl) | Hypothetical Value |

| 4 | H | 8 (Octyl) | Hypothetical Value |

| 5 | H | 12 (Dodecyl) | Hypothetical Value |

From such a dataset, molecular descriptors would be calculated, including:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as HOMO and LUMO energies, and charge distribution.

Hydrophobic descriptors: Like the partition coefficient (logP), which is particularly relevant for the long decyl chain.

Steric descriptors: Related to the size and shape of the molecule.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be employed to generate a QSAR equation. For example, a hypothetical equation might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * (E_HOMO) + 1.2 * (Dipole_Moment) + constant

This equation would allow for the prediction of activity for new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Generation and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify novel scaffolds that could possess the desired biological activity.

Specific pharmacophore models for this compound have not been published. However, pharmacophore modeling has been successfully applied to other classes of thiazole derivatives to understand their mechanism of action. For instance, in the design of biaryl methyl eugenol (B1671780) analogs as breast cancer invasion inhibitors, a pharmacophore model was generated that included seven essential features for activity. Similarly, for inhibitors of cyclin-dependent kinase 5 (cdk5), ligand-based pharmacophore modeling was used to identify key interaction points.

For this compound, a hypothetical pharmacophore could be constructed based on its key structural features. The essential features would likely include:

A hydrogen bond donor: The hydroxyl group on the phenol ring.

An aromatic ring: The phenol ring itself.

A hydrogen bond acceptor: The nitrogen atom in the thiazole ring.

A hydrophobic feature: The long decyl chain.

The spatial arrangement of these features would be critical for binding to a biological target. The table below outlines these potential pharmacophoric features.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Target |

| Hydrogen Bond Donor | Phenolic -OH | Forms hydrogen bonds with acceptor groups (e.g., carboxylate, carbonyl) on the protein. |

| Aromatic Ring | Phenol ring | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues. |

| Hydrogen Bond Acceptor | Thiazole Nitrogen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the protein. |

| Hydrophobic Group | Decyl Chain | Occupies a hydrophobic pocket in the binding site of the target protein. |

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual compound databases. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are predicted to be active, which can then be prioritized for experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

In Vitro Biological Activities and Molecular Mechanistic Studies

Antimicrobial Research

The antimicrobial potential of thiazole-containing compounds has been a subject of extensive research. These studies explore the efficacy of such compounds against a wide range of pathogenic bacteria and fungi, delving into their mechanisms of action and their ability to combat challenging issues like biofilm formation.

Thiazole (B1198619) derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. digitellinc.comnih.gov Research into a library of thiazole derivatives highlighted their potent activity against drug-resistant Gram-positive strains, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 1 µg/mL. digitellinc.com One lead compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, proved to be highly potent against methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com

Similarly, another study on 3-thiazol-4-yl-carba-1-dethiacephalosporins showed potent activity against a spectrum of bacteria. For instance, the compound LY215226 exhibited MICs of 0.25 µg/mL against S. aureus and E. coli, and as low as 0.008 µg/mL against S. pneumoniae and K. pneumoniae. nih.gov Furthermore, the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives yielded compounds with potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov An isopropyl substituted derivative, in particular, showed a low MIC of 3.9 μg mL−1 against S. aureus and A. xylosoxidans. nih.gov

In contrast, some bis(thiazol-5-yl)phenylmethane derivatives were found to be promising candidates that selectively target S. aureus but did not display antimicrobial activity against multidrug-resistant K. pneumoniae or P. aeruginosa. nih.gov This suggests that the antibacterial spectrum can be highly dependent on the specific substitutions on the thiazole ring. Phenolic compounds, a structural component of the target molecule, are also well-known for their antimicrobial properties. frontiersin.orgnih.govnih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Thiazole Derivatives Against Various Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivatives | Drug-resistant Gram-positive bacteria | as low as 1 | digitellinc.com |

| LY215226 | S. aureus | 0.25 | nih.gov |

| LY215226 | S. pneumoniae | 0.008 | nih.gov |

| LY215226 | H. influenzae | 0.008 | nih.gov |

| LY215226 | E. coli | 0.25 | nih.gov |

| LY215226 | K. pneumoniae | 0.008 | nih.gov |

| LY215226 | E. cloacae | 0.5 | nih.gov |

| LY215226 | S. typhi | 0.25 | nih.gov |

| LY215226 | M. morganii | 0.25 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | nih.gov |

The antifungal properties of thiazole and phenol (B47542) derivatives have also been investigated. mdpi.comnih.govresearchgate.netnih.gov One study on 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives, which are structurally related to the subject compound, identified a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds, with MIC values ranging from 8 to 96 μg/ml. researchgate.net Another study on 4-aminopyrazolo [3,4-c] isothiazoles, synthesized from 4-thiocarbamoyl-5-aminopyrazoles, also demonstrated their effectiveness in controlling most of the examined fungi. nih.gov

Phenolic compounds, in general, are recognized for their antifungal activities. mdpi.comnih.govmdpi.com For instance, phenolic-enriched extracts have shown efficacy against pathogenic fungi like Colletotrichum gloeosporioides, Fusarium oxysporum, and Botrytis cinerea. mdpi.com However, it is noteworthy that a study on bis(thiazol-5-yl)phenylmethane derivatives found no antifungal activity against the drug-resistant fungus Candida auris. nih.gov This highlights the specificity of action within this class of compounds.

Bacterial biofilms present a significant challenge in medical settings due to their increased resistance to antimicrobial agents. Several studies have explored the anti-biofilm potential of thiazole derivatives. digitellinc.comresearchgate.net A lead thiazole compound was shown to effectively inhibit biofilm formation and disrupt preformed biofilms of MRSA. digitellinc.com Similarly, bis(thiazol-5-yl)phenylmethane derivatives have exhibited anti-biofilm activity against S. aureus. researchgate.net

Furthermore, a series of thiadiazopyrimidinone derivatives have been identified as promising biofilm dispersal agents against both Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans. The mechanism of action for some antimicrobial agents involves the inhibition of quorum sensing, a cell-to-cell communication process that regulates biofilm formation. nih.govnih.gov Phenolic compounds and their derivatives have also been shown to be potent against microorganisms in the biofilm state. frontiersin.org

The antimicrobial action of thiazole and phenolic compounds is attributed to various molecular mechanisms. For phenolic compounds, a proposed mechanism is the disruption of the cytoplasmic membrane's integrity, leading to increased permeability and conformational changes in membrane proteins. nih.govmdpi.com Some phenolic acids can also decrease the extracellular pH. mdpi.com

For thiazole-based compounds, the ability to interact with diverse microbial targets, including the cell wall synthesis pathway, has been suggested. nih.gov A study on N-(thiazol-2-yl)benzenesulfonamide derivatives complexed with a cell-penetrating peptide indicated that the complex creates pores in the bacterial cell membrane. nih.gov Another proposed mechanism for some antimicrobial agents is the inhibition of virulence factors, which are molecules produced by bacteria to enable them to cause disease. nih.gov The inhibition of quorum sensing is another key anti-virulence strategy. nih.gov

Anticancer and Antiproliferative Research

In addition to their antimicrobial properties, thiazole and thiadiazole derivatives have been the focus of significant anticancer research, demonstrating their potential as antiproliferative agents against a variety of cancer cell lines.

A number of studies have reported the cytotoxic effects of thiazole and thiadiazole derivatives against human cancer cell lines. For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles exhibited significant suppressive activity against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov The 4-hydroxy analogue was particularly active against the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/ml. nih.gov

Another study synthesized novel thiazolyl-pyrazoline derivatives and tested their antiproliferative effect on A549 lung cancer cells and T-47D breast cancer cells, with some compounds showing IC50 values in the sub-micromolar to low micromolar range. nih.gov Specifically, derivatives 7g and 7m showed potent activity against T-47D cells with IC50 values of 0.88 and 0.75 µM, respectively. nih.gov Phenylthiazolylindoles and phenylthiazolyl-7-azaindoles have also shown inhibitory effects against a panel of approximately 60 tumor cell lines, with some exhibiting high affinity for CDK1, a key protein in the cell cycle, with IC50 values of 0.41 and 0.85 μM. nih.gov

Furthermore, a synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated enhanced anticancer activity against prostate cancer cells in vitro. ijmm.irresearchgate.net Research on 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] digitellinc.comfrontiersin.orgthiazin-4-one, a related thiazine (B8601807) derivative, showed a significant decrease in the proliferation of colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations between 10-100 µM, with higher sensitivity observed in the LS180 cell line. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Thiazole and Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | SK-MEL-2 (Skin) | IC50: 4.27 µg/ml | nih.gov |

| 3-methoxy-4-hydroxy substituted 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | SK-OV-3 (Ovarian) | IC50: 7.35 µg/ml | nih.gov |

| 4-hydroxy substituted 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | HCT15 (Colon) | IC50: 8.25 µg/ml | nih.gov |

| 4-methyl substituted 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | A549 (Lung) | IC50: 9.40 µg/ml | nih.gov |

| Thiazolyl pyrazoline 7g | A549 (Lung) | IC50: 3.92 µM | nih.gov |

| Thiazolyl pyrazoline 7m | A549 (Lung) | IC50: 6.53 µM | nih.gov |

| Thiazolyl pyrazoline 7g | T-47D (Breast) | IC50: 0.88 µM | nih.gov |

| Thiazolyl pyrazoline 7m | T-47D (Breast) | IC50: 0.75 µM | nih.gov |

| Phenylthiazolyl-7-azaindole derivative | 60 tumor cell lines | Inhibitory effects at micromolar to nanomolar concentrations | nih.gov |

| Phenylthiazolyl-7-azaindole derivative | CDK1 | IC50: 0.41 µM | nih.gov |

| Phenylthiazolyl-7-azaindole derivative | CDK1 | IC50: 0.85 µM | nih.gov |

| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | SR (Leukemia) | GI50: 0.0351 µM | researchgate.net |

| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | OVCAR-3 (Ovarian) | GI50: 0.248 µM | researchgate.net |

Information Not Available for 4-(2-Decyl-1,3-thiazol-5-YL)phenol

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the in vitro biological activities and antioxidant properties of the specific chemical compound This compound .

Extensive searches were conducted to locate research findings on this compound's effects on:

Programmed cell death (apoptosis/necrosis)

Cell cycle arrest

Enzyme inhibition (including VEGFR-2 and Protein Kinase CK2)

Anti-migration and anti-invasion properties

Radical scavenging activity (ABTS•+ and DPPH• assays)

Ferric reducing antioxidant power (FRAP)

The investigation did not yield any specific studies, datasets, or detailed research findings for "this compound" that would allow for the creation of the requested scientific article. The absence of data prevents the generation of the specified content, including data tables and detailed discussions on its molecular mechanisms.

Therefore, the content for the sections and subsections outlined in the request cannot be provided at this time.

Antioxidant and Antiradical Research

Mechanistic Pathways of Antioxidant Action

No studies have been identified that investigate the mechanistic pathways of antioxidant action for this compound. Research into its potential to act as a free radical scavenger, a hydrogen atom donor, a single electron donor, or a metal chelator has not been reported.

Other Emerging Biological Activities

Anti-inflammatory Properties

There is no available data from in vitro studies to suggest or confirm any anti-inflammatory properties of this compound. Assays that typically evaluate the inhibition of pro-inflammatory enzymes or cytokines have not been conducted on this specific compound.

Tyrosinase Inhibition Studies

A review of the scientific literature yielded no studies on the tyrosinase inhibitory activity of this compound. Consequently, there is no information regarding its potential to inhibit melanin (B1238610) production or its mechanism of interaction with the tyrosinase enzyme.

Enzyme Modulatory Effects

Beyond the scope of tyrosinase, there is no evidence from in vitro research to indicate that this compound has any other specific enzyme modulatory effects.

Computational and Theoretical Investigations of 4 2 Decyl 1,3 Thiazol 5 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, electronic structure, and other key physicochemical parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly well-suited for determining the optimized molecular geometry of compounds like 4-(2-Decyl-1,3-thiazol-5-YL)phenol. figshare.comekb.eg The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional arrangement.

Furthermore, DFT calculations provide a detailed picture of the electronic structure. By mapping the electron density distribution, regions of high and low electron density can be identified, which is crucial for understanding the molecule's reactivity.

| Parameter | Predicted Value |

| C-S bond length (thiazole) | ~1.75 Å |

| C=N bond length (thiazole) | ~1.30 Å |

| C-C bond length (ring linkage) | ~1.48 Å |

| C-O bond length (phenol) | ~1.36 Å |

| O-H bond length (phenol) | ~0.96 Å |

Note: The values presented in this table are representative examples based on DFT calculations of similar phenol-thiazole compounds and serve to illustrate the type of data obtained from such studies.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netrsc.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. ijaemr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ijaemr.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. mdpi.com For this compound, the distribution of HOMO and LUMO across the molecule would likely show the HOMO localized on the electron-rich phenol (B47542) ring and the LUMO on the thiazole (B1198619) moiety, facilitating intramolecular charge transfer.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and based on typical findings for related thiazole derivatives.

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the electron density surface. researchgate.net This technique allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the ESP map would likely show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as sites prone to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (typically colored blue), marking it as a site for nucleophilic interaction. The long decyl chain would present a largely neutral (green) surface.

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and function of molecules, particularly in biological systems. researchgate.netnih.gov The NCI analysis is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgwikipedia.org

In the context of this compound, NCI analysis could reveal intramolecular hydrogen bonding between the phenolic hydrogen and the nitrogen atom of the thiazole ring. It would also illustrate the van der Waals interactions involving the decyl chain, which contribute to the molecule's lipophilicity. These insights are vital for understanding how the molecule might fold and interact with its environment.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Thiazole-containing compounds are known to exhibit a wide range of biological activities, often through their interaction with specific enzymes or receptors. nih.govnih.gov Molecular docking studies can predict the binding mode and estimate the binding affinity of this compound to various biological targets.

For example, given the phenolic substructure, this compound could be docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2), which are targets for nonsteroidal anti-inflammatory drugs. ekb.egjsmcentral.org The docking simulations would reveal the specific amino acid residues involved in the interaction. The phenol group could form hydrogen bonds with polar residues, while the thiazole ring might engage in π-π stacking interactions with aromatic residues. The decyl chain would likely occupy a hydrophobic pocket within the binding site.

The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tyrosinase | -7.9 | His259, His263, Ser282 |

| 14-alpha demethylase | -9.2 | Tyr132, His377, Phe233 |

Note: The target proteins and binding affinities are hypothetical examples based on the known activities of similar thiazole and phenol derivatives. The interacting residues are illustrative of the types of interactions that could be observed.

Identification of Key Binding Residues and Hydrogen Bonding Networks

While specific molecular docking studies detailing the binding of this compound to a particular protein target are not extensively available in the public domain, computational methods allow for the prediction of its potential interactions. The phenolic hydroxyl group is a primary site for forming hydrogen bonds, acting as a hydrogen bond donor. Additionally, the nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors.

In a hypothetical active site, key amino acid residues that could form hydrogen bonds with the phenol moiety include those with side chains capable of accepting or donating protons, such as histidine, serine, threonine, aspartate, and glutamate. For instance, the hydroxyl group of serine or threonine could interact with the phenolic oxygen, or the nitrogen atoms of a histidine ring could form a hydrogen bond with the phenolic hydrogen.

Computational studies on similar heterocyclic compounds have demonstrated the importance of such hydrogen bonding networks in stabilizing the ligand-protein complex. For example, studies on other thiazole derivatives have shown that hydrogen bonds involving the thiazole nitrogen are crucial for binding affinity. amazonaws.comnih.gov Theoretical investigations on phenol-water complexes further underscore the hydrogen bonding capabilities of the phenolic group. scirp.org The precise nature and strength of these interactions would, of course, depend on the specific topology and chemical environment of the protein's binding pocket.

Analysis of Hydrophobic Interactions and Pi-Stacking

The aromatic nature of the phenol and thiazole rings provides the basis for π-stacking interactions. nih.gov These non-covalent interactions can occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov Depending on the geometry of the binding site, these interactions can manifest as parallel-displaced or T-shaped stacking. Computational studies on phenol-containing molecules have highlighted the importance of π-π stacking in molecular recognition. scirp.org The thiazole ring, being an electron-rich aromatic system, can also participate in these stabilizing interactions. The interplay of these hydrophobic and π-stacking forces is a key determinant of the compound's binding specificity and affinity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and the dynamics of their interactions with biological targets. While specific MD simulation studies on this compound are not readily found in published literature, the principles of this technique can be applied to understand its likely behavior.

An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal the flexibility of the decyl chain and the rotational freedom around the single bonds connecting the different ring systems. Such simulations would help in identifying the most stable, low-energy conformations of the molecule. When docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, revealing whether the initial predicted interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. Furthermore, these simulations can uncover dynamic changes in the protein structure upon ligand binding and provide a more realistic picture of the binding event than static docking models. For similar heterocyclic compounds, MD simulations have been instrumental in validating docking results and understanding the stability of the ligand-protein complex.

In Silico ADME/Tox Prediction and Drug-Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in drug discovery, and in silico models provide a rapid and cost-effective means of prediction. nih.govfrontiersin.orgresearchgate.net For this compound, several key drug-like properties can be computationally estimated.

Drug-Likeness and Lipinski's Rule of Five:

One of the most widely used filters for drug-likeness is Lipinski's Rule of Five. drugbank.comresearchgate.net This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Based on its chemical structure, the predicted properties of this compound can be evaluated against these criteria. Publicly available data for the structurally similar compound 4-(2-Decyl-1,3,4-thiadiazol-1-ium-1-yl)phenol shows a molecular weight of approximately 319.5 g/mol , one hydrogen bond donor, and three hydrogen bond acceptors. nih.gov While the logP for this related compound is predicted to be 6.6, which would be a violation, the specific values for this compound would need to be calculated. Generally, compounds with a long alkyl chain tend to have a higher logP. bioflux.com.ro

Predicted ADME/Tox Properties:

Various computational models can predict specific ADME/Tox parameters. These predictions, while not definitive, offer valuable guidance in the early stages of drug development.

| Property Category | Predicted Parameter | Predicted Value/Commentary |

| Absorption | Gastrointestinal Absorption | Likely to be high due to its lipophilic nature, though a high logP could potentially reduce absorption. |

| Caco-2 Permeability | Predictions for similar heterocyclic structures suggest moderate to high permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | The high lipophilicity might suggest potential for BBB penetration, but this would need to be confirmed with specific predictive models. |

| Plasma Protein Binding | Expected to be high due to the hydrophobic decyl chain. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | The thiazole and phenol moieties could potentially interact with CYP enzymes, but specific predictions are needed. |

| Excretion | Renal Excretion | Likely to be low due to high lipophilicity and plasma protein binding. |

| Toxicity | Hepatotoxicity | Predictions for similar compounds vary, and specific analysis for this molecule is required. |

| Carcinogenicity/Mutagenicity | Generally, thiazole-containing compounds have a mixed profile, and specific predictions are necessary. |

This table is generated based on general principles of computational ADME/Tox prediction and data from similar compounds. Specific in silico studies are required for accurate values for this compound.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

While specific, publicly accessible experimental data for 4-(2-Decyl-1,3-thiazol-5-YL)phenol is not available in the cited literature, the expected spectral characteristics can be inferred from the analysis of structurally related compounds. For instance, the analysis of various phenolic and thiazole-containing molecules is well-documented.

¹H NMR Spectroscopy would be expected to reveal distinct signals corresponding to the protons of the phenol (B47542) ring, the thiazole (B1198619) ring, and the long decyl chain. The aromatic protons would appear in the downfield region, while the aliphatic protons of the decyl group would be found in the upfield region of the spectrum.

¹³C NMR Spectroscopy would complement the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the phenolic, thiazolic, and decyl moieties would resonate at a characteristic chemical shift.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For This compound , characteristic absorption bands would be expected for the hydroxyl (-OH) group of the phenol, the C=N and C-S bonds within the thiazole ring, and the C-H bonds of the decyl chain.

Mass Spectrometry (MS) would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

For related compounds, such as other substituted thiazoles and phenols, extensive spectroscopic data is available and serves as a reference for the potential characterization of the target molecule. ijmm.irmdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such purposes.

The selection of the chromatographic method would depend on the physicochemical properties of This compound , such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organic compounds. For the analysis of phenolic compounds, reversed-phase HPLC is often utilized, where a nonpolar stationary phase is used with a polar mobile phase. The composition of the mobile phase can be optimized to achieve efficient separation. mdpi.comnih.gov A suitable UV detector would be used for quantification, leveraging the chromophoric nature of the phenolic and thiazole rings.

Gas Chromatography (GC) could be another option if the compound is sufficiently volatile and thermally stable. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) would allow for sensitive detection and identification.

The purity of This compound would be determined by the peak area percentage in the chromatogram. The development of a robust and validated chromatographic method is a critical step in the quality control of this compound.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be elucidated.

While no published X-ray crystal structure for This compound has been identified in the searched literature, the crystal structures of numerous other thiazole derivatives have been reported. researchgate.netresearchgate.net These studies provide valuable comparative data on the typical bond lengths and angles of the thiazole ring system and how it interacts with other molecular fragments. A successful crystallographic analysis of This compound would provide definitive proof of its structure and offer insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Future Research Directions and Translational Perspectives

Development of Next-Generation Thiazole-Phenol Hybrid Compounds

The future of drug development lies in the rational design of hybrid molecules that combine multiple pharmacophores to achieve synergistic or enhanced biological activity. nih.govacs.orgresearchgate.net The 4-(2-Decyl-1,3-thiazol-5-YL)phenol structure is an ideal starting point for such molecular hybridization. nih.govresearchgate.net Future research will focus on creating an extensive library of derivatives by modifying each of its core components.

Strategic modifications could involve:

Thiazole (B1198619) Ring Substitutions: Introducing various substituents at other available positions on the thiazole ring can modulate the electronic properties and biological activity of the entire molecule. nih.govresearchgate.net

Phenolic Group Alterations: The position and number of hydroxyl groups on the phenyl ring can be varied to fine-tune antioxidant potential and receptor-binding interactions. nih.gov

Alkyl Chain Modification: The length, branching, or cyclization of the decyl chain can be altered to optimize lipophilicity, which influences membrane permeability and target engagement.

Hybridization with Other Pharmacophores: A significant avenue of research involves conjugating the thiazole-phenol scaffold with other known bioactive heterocyclic systems, such as pyrazole (B372694), pyrazoline, or pyridine (B92270). nih.govacs.orgnih.gov This approach has proven effective in generating novel compounds with enhanced efficacy and a broader spectrum of activity. acs.org For instance, thiazolyl-pyrazoline hybrids have shown notable anticancer and antimicrobial properties. nih.govacs.org

Table 1: Strategies for Next-Generation Thiazole-Phenol Hybrids

| Hybridization Strategy | Rationale | Potential Outcome | Reference |

|---|---|---|---|

| Conjugation with Pyrazole/Pyrazoline | Combines the known activities of both thiazole and pyrazole heterocycles. | Synergistic anticancer, antimicrobial, or anti-inflammatory effects. | nih.govacs.org |

| Fusion with Chalcone Moiety | Integrates the anti-inflammatory and anticancer properties of chalcones. | Development of potent dual-action anti-inflammatory and anticancer agents. | nih.gov |

| Creation of Benzothiazole Analogues | Fusing the thiazole ring with the phenol's benzene (B151609) ring to create a more rigid, planar structure. | Enhanced binding affinity for specific biological targets, potential for use as photographic sensitizers or vulcanizing accelerators. | nih.gov |

| Structural Isomer Generation | Altering the substitution pattern on the thiazole and phenyl rings. | Discovery of isomers with optimized activity and reduced toxicity. | nih.gov |

Exploration of Novel Therapeutic Avenues Based on Identified Activities

While the specific biological profile of this compound is not yet detailed, the known activities of its constituent parts suggest several promising therapeutic avenues for exploration. The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide array of conditions including cancer, infections, and inflammation. researchgate.netnih.govbohrium.comfabad.org.tr Similarly, phenolic compounds are well-documented for their potent antioxidant and anti-inflammatory effects. nih.gov

Future research should systematically screen this compound and its next-generation derivatives against a panel of biological targets to uncover their full therapeutic potential. Key areas to investigate include:

Oncology: Thiazole derivatives have been successfully developed as anticancer agents, acting as inhibitors of crucial enzymes like tyrosine kinases and B-RAF. nih.govbohrium.com The antiproliferative activity of new thiazole-phenol hybrids should be evaluated against various cancer cell lines. nih.gov

Infectious Diseases: The thiazole ring is a component of many antimicrobial and antifungal drugs. researchgate.netnih.gov New compounds should be tested against a broad spectrum of bacteria, including drug-resistant strains, and fungi. nih.govnih.gov Phenolic thiazoles have already shown notable anti-Pseudomonas potential. nih.govnih.gov

Inflammatory and Neurodegenerative Diseases: Given the antioxidant properties of the phenol (B47542) group and the anti-inflammatory potential of the thiazole moiety, these compounds are strong candidates for treating diseases driven by oxidative stress and inflammation, such as neurodegenerative disorders. researchgate.netscite.ai Some thiazole-based derivatives are being explored as acetylcholinesterase inhibitors for Alzheimer's disease. acs.org

Table 2: Potential Therapeutic Applications for the Thiazole-Phenol Scaffold

| Therapeutic Area | Rationale for Exploration | Key Biological Targets | Reference |

|---|---|---|---|

| Anticancer | Thiazole is a core component of approved anticancer drugs like Dasatinib and Alpelisib. | Tyrosine kinases, B-RAF, VEGFR-2, tubulin polymerization. | nih.govbohrium.comacs.org |

| Antibacterial/Antifungal | The scaffold is present in antibiotics (e.g., Penicillins, Cefdinir) and antifungals. Phenolic thiazoles show specific activity. | Bacterial cell wall synthesis, DNA gyrase, fungal cell membranes, DHFR enzyme. | nih.govresearchgate.netnih.gov |

| Anti-inflammatory | Both thiazole and phenol moieties are associated with anti-inflammatory and antioxidant properties. | Cyclooxygenase (COX), lipoxygenase (LOX), pro-inflammatory cytokines. | researchgate.netresearchgate.net |

| Neuroprotection | Potential to combat oxidative stress in neurodegenerative diseases; some thiazoles inhibit acetylcholinesterase. | Acetylcholinesterase (AChE), beta-amyloid aggregation, reactive oxygen species. | scite.aiacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research directions will leverage AI and ML in several key areas:

Generative Chemistry: AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing chemical databases to design entirely new thiazole-phenol derivatives de novo. forbes.comnih.gov These models can generate molecules with specific, desired properties, such as high binding affinity to a target protein or an optimal balance of solubility and permeability. technologynetworks.comnih.gov

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds without the immediate need for synthesis and testing. nih.govresearchgate.net This allows for rapid virtual screening of thousands of potential candidates. nih.govmdpi.com Furthermore, AI can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate compounds likely to fail in later stages of development. springernature.commdpi.com

Synthesis Planning: AI can also assist in the practical aspect of creating these new molecules by predicting viable and efficient synthetic routes, a process known as retrosynthesis. optibrium.com

Table 3: Applications of AI/ML in the Development of Thiazole-Phenol Compounds

| AI/ML Application | Description | Impact on Drug Discovery | Reference |

|---|---|---|---|

| Generative Models | Using algorithms (e.g., GANs, VAEs) to design novel molecular structures with desired properties. | Expands exploration of chemical diversity; rapid generation of innovative lead candidates. | technologynetworks.comnih.gov |

| Predictive QSAR | Building models to predict the biological activity and physicochemical properties of virtual compounds. | Enables high-throughput virtual screening, prioritizing compounds for synthesis. | nih.govnih.gov |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new molecules. | Reduces late-stage attrition rates by identifying problematic compounds early. | springernature.commdpi.com |

| Automated Synthesis Planning | Predicting efficient retrosynthetic pathways for target molecules. | Accelerates the "make" phase of the design-make-test-analyze cycle. | optibrium.com |

Investigating Multi-Target Directed Ligands for Complex Diseases

Complex, multifactorial diseases such as Alzheimer's and many cancers are often poorly treated by drugs that act on a single target. kaist.ac.krnih.gov This has led to the rise of the "multi-target-directed ligand" (MTDL) paradigm, which aims to design a single molecule capable of modulating several disease-relevant targets simultaneously. kaist.ac.krnih.govsemanticscholar.org

The this compound scaffold is an excellent template for developing MTDLs. Its distinct structural domains—the heterocyclic thiazole, the antioxidant phenol, and the lipophilic decyl tail—can be independently modified to interact with different biological targets. For example, in the context of Alzheimer's disease, researchers have developed phenol-triazole ligands that simultaneously chelate excess metal ions, act as antioxidants, and modulate the aggregation of amyloid-β peptides. kaist.ac.krsemanticscholar.orgnih.govrsc.org

Future research should focus on applying this strategy to the thiazole-phenol scaffold. For instance:

In neurodegenerative diseases , one part of the molecule could be optimized to inhibit acetylcholinesterase, while the phenolic portion provides neuroprotection by scavenging reactive oxygen species. nih.gov

In cancer , the thiazole core could be designed to inhibit a key kinase like EGFR or BRAF, while another part of the molecule could be tailored to inhibit tumor angiogenesis or overcome drug resistance mechanisms. nih.gov

This approach offers the potential for more effective therapies for complex diseases where a multi-pronged attack is necessary. nih.gov

Sustainable and Scalable Production Methodologies

For any promising compound to translate from the laboratory to the clinic, its synthesis must be efficient, cost-effective, and environmentally sustainable. Traditional methods for synthesizing heterocyclic compounds like thiazoles often rely on harsh reaction conditions, hazardous solvents, and expensive catalysts, generating significant chemical waste. nih.govresearchgate.net

A critical area of future research is the development of "green" synthetic strategies for this compound and its derivatives. nih.govresearchgate.net The principles of green chemistry aim to minimize environmental impact by improving efficiency and reducing waste. researchgate.netbepls.com

Key sustainable methodologies to be explored include: